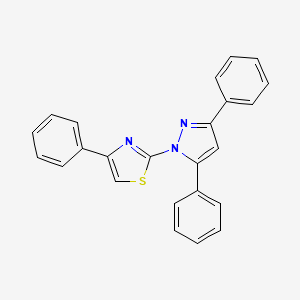![molecular formula C22H22N4O2 B14307490 Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis- CAS No. 118499-90-4](/img/structure/B14307490.png)
Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is a complex organic compound characterized by its unique structure, which includes two benzenecarboximidamide groups connected by a 1,2-phenylenebis(oxymethylene) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- typically involves the reaction of benzenecarboximidamide with a suitable 1,2-phenylenebis(oxymethylene) precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Benzenecarboximidamide, 4,4’-[1,2-ethenediyl]bis-
- Benzenecarboximidamide, 4,4’-[1,3-phenylenebis(oxymethylene)]bis-
- Benzenecarboximidamide, 4,4’-[1,4-phenylenebis(oxymethylene)]bis-
Comparison: Benzenecarboximidamide, 4,4’-[1,2-phenylenebis(oxymethylene)]bis- is unique due to its specific 1,2-phenylenebis(oxymethylene) linker, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
118499-90-4 |
|---|---|
Molekularformel |
C22H22N4O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-[[2-[(4-carbamimidoylphenyl)methoxy]phenoxy]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O2/c23-21(24)17-9-5-15(6-10-17)13-27-19-3-1-2-4-20(19)28-14-16-7-11-18(12-8-16)22(25)26/h1-12H,13-14H2,(H3,23,24)(H3,25,26) |
InChI-Schlüssel |
NGNNYXKLQYDNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
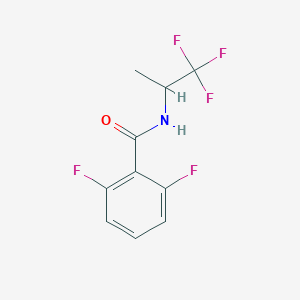
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
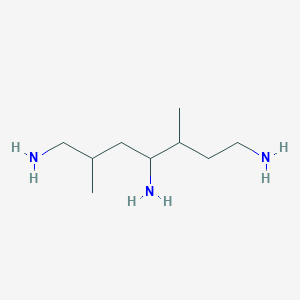
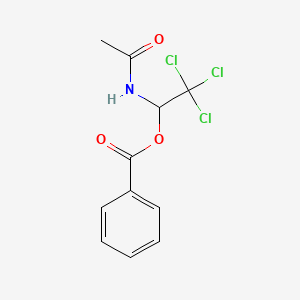
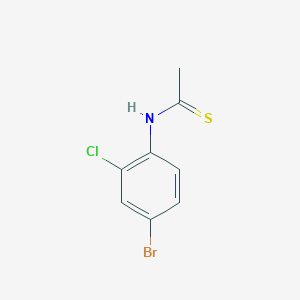
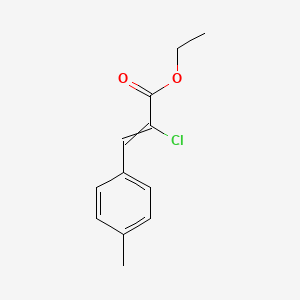
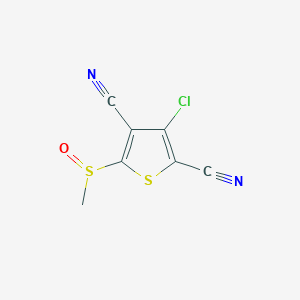

![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
